N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide
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Overview
Description
N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a benzyl group, three methoxy groups, and a methyl group attached to an indole core, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Benzylation and Methylation: The benzyl and methyl groups can be introduced through nucleophilic substitution reactions using benzyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4,5,6-trimethoxy-1H-indole-2-carboxamide: Lacks the N-methyl group, which may affect its biological activity.
N-methyl-4,5,6-trimethoxy-1H-indole-2-carboxamide: Lacks the benzyl group, potentially altering its chemical properties and reactivity.
Uniqueness
N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide is unique due to the presence of both benzyl and methyl groups, which can enhance its lipophilicity and ability to cross biological membranes, potentially increasing its bioavailability and efficacy .
Properties
CAS No. |
902029-28-1 |
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Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-benzyl-4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-22(12-13-8-6-5-7-9-13)20(23)16-10-14-15(21-16)11-17(24-2)19(26-4)18(14)25-3/h5-11,21H,12H2,1-4H3 |
InChI Key |
DRYUCWFELRTREE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC |
solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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